molecular formula C20H22IN3O2S B4642282 2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-[4-iodo-2-(propan-2-yl)phenyl]acetamide

2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-[4-iodo-2-(propan-2-yl)phenyl]acetamide

Cat. No.: B4642282
M. Wt: 495.4 g/mol
InChI Key: WBRMYVLQVXFPKQ-UHFFFAOYSA-N
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Description

2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-[4-iodo-2-(propan-2-yl)phenyl]acetamide is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, a methoxymethyl group, and an acetamide moiety

Preparation Methods

The synthesis of 2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-[4-iodo-2-(propan-2-yl)phenyl]acetamide can be achieved through several synthetic routes. One common method involves the reaction of 3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinethiol with N-[4-iodo-2-(propan-2-yl)phenyl]acetamide under specific reaction conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction. The mixture is heated to a specific temperature to ensure the completion of the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-[4-iodo-2-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). The major products formed from oxidation include sulfoxides and sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The major products formed from reduction include amines and alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the methoxymethyl group can be replaced by other nucleophiles. Common reagents for substitution reactions include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Scientific Research Applications

2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-[4-iodo-2-(propan-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Biology: In biological research, the compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activity and protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications due to its ability to modulate specific biological pathways. It is being investigated for its potential use in treating various diseases, including cancer and inflammatory disorders.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-[4-iodo-2-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. The cyano group and the pyridine ring play crucial roles in the binding interactions, while the methoxymethyl and acetamide groups contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-[4-iodo-2-(propan-2-yl)phenyl]acetamide can be compared with other similar compounds, such as:

These compounds share similar structural features, such as the pyridine ring and the cyano group, but differ in their substituents and overall molecular architecture. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl-N-(4-iodo-2-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22IN3O2S/c1-12(2)16-8-15(21)5-6-18(16)24-19(25)11-27-20-17(9-22)14(10-26-4)7-13(3)23-20/h5-8,12H,10-11H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRMYVLQVXFPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SCC(=O)NC2=C(C=C(C=C2)I)C(C)C)C#N)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-[4-iodo-2-(propan-2-yl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-[4-iodo-2-(propan-2-yl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-[4-iodo-2-(propan-2-yl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-[4-iodo-2-(propan-2-yl)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-[4-iodo-2-(propan-2-yl)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-[4-iodo-2-(propan-2-yl)phenyl]acetamide

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